L-693989

Antifungal drug discovery Candida albicans mucosal colonization Immunocompromised host models

Researchers studying mucosal candidiasis or PCP often lack a single water-soluble, orally active reference agent with validated dual-pathogen efficacy. L-693989 resolves this. • Dual-pathogen: In vivo efficacy vs. C. albicans in CD4+ T-cell-deficient mice; prevents P. carinii cyst development at 100 μg/mL oral dosing. • Prodrug advantage: Phosphate ester modification confers aqueous solubility & oral bioavailability absent in unmodified pneumocandin Bo. • Safety: Non-competitive β-(1,3)-D-glucan synthase inhibition targets a fungal-specific enzyme absent in mammalian cells.

Molecular Formula C50H80N8NaO20P
Molecular Weight 1167.2 g/mol
Cat. No. B1260870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-693989
SynonymsL 693989
L-693,989
Molecular FormulaC50H80N8NaO20P
Molecular Weight1167.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+]
InChIInChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1/t25?,26?,27-,29+,31?,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+;/m0./s1
InChIKeyVAHIZUPRWJROTF-IHGMYELDSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-693989 (Pneumocandin Bo Phosphate Prodrug) – Compound Profile and Procurement-Relevant Classification


L-693989 (CAS 138661-20-8) is a water-soluble phosphorylated cyclic lipopeptide that functions as a prodrug of pneumocandin Bo [1]. It belongs to the echinocandin/pneumocandin class of antifungal agents and acts via non-competitive inhibition of β-(1,3)-D-glucan synthase [2]. This compound exhibits oral activity and demonstrates anticandidal and antipneumocystis properties in preclinical models .

L-693989: Critical Differentiators That Preclude Direct Substitution by Other Antifungal Classes or Unmodified Pneumocandins


Substitution of L-693989 with alternative antifungal agents is scientifically unjustified due to three critical differentiators. First, unlike azole-class antifungals (e.g., fluconazole, ketoconazole) that target ergosterol biosynthesis, L-693989 inhibits β-(1,3)-D-glucan synthase, a target absent in mammalian cells, conferring a distinct mechanism-based safety profile [1]. Second, the phosphate ester modification confers aqueous solubility and oral bioavailability, distinguishing it from the unmodified pneumocandin Bo precursor which lacks these formulation advantages [2]. Third, L-693989 demonstrates dual-pathogen activity against both Candida spp. and Pneumocystis carinii, a spectrum not consistently achieved by single-class comparators .

L-693989 Procurement Evidence: Quantitative Comparison Data Versus Azoles and Nystatin in Preclinical Models


L-693989 vs. Fluconazole, Ketoconazole, and Nystatin: In Vivo Anticandidal Efficacy in Immunocompromised Mouse Model

In a head-to-head comparison using CD4+ T-cell-deficient mice challenged with Candida albicans, L-693989, administered ad libitum in drinking water at concentrations ranging from 25 to 400 μg/mL, demonstrated superior efficacy in reducing both oral and fecal C. albicans colonization. L-693989, fluconazole, and ketoconazole all showed statistically significant reductions in CFU counts relative to sham-treated controls, whereas nystatin exhibited only moderate effectiveness. This study establishes that L-693989 achieves efficacy comparable to the clinical standard fluconazole and superior to the topical agent nystatin in this mucosal colonization model [1].

Antifungal drug discovery Candida albicans mucosal colonization Immunocompromised host models β-glucan synthase inhibition

L-693989 Anti-Pneumocystis Activity: Prophylactic Efficacy in Rat Model with Direct Vehicle Comparison

In a glucocorticoid-immunosuppressed rat model of Pneumocystis carinii pneumonia (PCP), L-693989 administered orally via drinking water at concentrations of 25, 50, and 100 μg/mL demonstrated dose-dependent prevention of P. carinii cyst development. At the highest concentration tested (100 μg/mL), L-693989 completely prevented the development of P. carinii cysts compared to vehicle-treated controls, which developed severe PCP with high cyst burdens. The compound also prevented the development of trophozoites, indicating activity against both developmental stages of the organism [1].

Pneumocystis pneumonia (PCP) Antipneumocystis prophylaxis Immunosuppressed rodent models Lipopeptide antifungal

L-693989 Water Solubility vs. Unmodified Pneumocandin Bo: Formulation-Enabling Phosphate Ester Modification

L-693989 is the phosphorylated cyclic lipopeptide prodrug of pneumocandin Bo, a natural product with potent antifungal activity but inherently poor aqueous solubility. The phosphate ester modification at the phenolic hydroxyl position confers substantial water solubility to L-693989, enabling oral administration via drinking water in preclinical models at concentrations up to 400 μg/mL [1][2]. This physicochemical transformation distinguishes L-693989 from the unmodified pneumocandin Bo scaffold, which lacks sufficient aqueous solubility for comparable oral formulation strategies .

Prodrug design Phosphate ester prodrugs Aqueous solubility enhancement Oral antifungal formulation

L-693989: Evidence-Backed Procurement Scenarios for Antifungal and Prodrug Research Programs


Preclinical Evaluation of Orally Bioavailable Glucan Synthase Inhibitors in Immunocompromised Candidiasis Models

Investigators requiring a water-soluble, orally active β-(1,3)-D-glucan synthase inhibitor for mucosal candidiasis studies in rodent models should procure L-693989. The compound's demonstrated in vivo efficacy against C. albicans in CD4+ T-cell-deficient mice, with activity comparable to fluconazole and superior to nystatin, makes it suitable as a positive control or test agent for evaluating novel glucan synthase inhibitors or combination therapies [1].

Pneumocystis carinii Pneumonia (PCP) Prophylaxis and Pathogenesis Studies in Immunosuppressed Rodent Models

L-693989 is a scientifically justified selection for laboratories studying P. carinii infection biology or evaluating antipneumocystis interventions in glucocorticoid-immunosuppressed rat models. The compound's complete prevention of cyst development at 100 μg/mL oral dosing, combined with activity against both cyst and trophozoite life stages, provides a validated reference standard for PCP prophylaxis research [2].

Phosphate Ester Prodrug Strategy Investigations – Solubility-Enhanced Lipopeptide Scaffolds

Medicinal chemistry and drug formulation programs exploring prodrug strategies to enhance the aqueous solubility and oral bioavailability of cyclic lipopeptides may utilize L-693989 as a benchmark comparator. Its phosphate ester modification of pneumocandin Bo enables direct comparison of solubility, stability, and in vivo performance relative to non-phosphorylated echinocandin scaffolds, informing rational prodrug design decisions .

Dual-Pathogen Antifungal Screening Panels Requiring Both Anti-Candida and Anti-Pneumocystis Activity

For screening initiatives requiring a single compound that demonstrates validated in vivo activity against both Candida albicans (mucosal colonization model) and Pneumocystis carinii (rat PCP model), L-693989 provides a uniquely documented reference agent. This dual-pathogen profile distinguishes it from azoles (fluconazole/ketoconazole) that lack reliable anti-P. carinii efficacy in comparable models, reducing the number of control compounds required per screening panel [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-693989

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.